molecular formula C11H15F3N2O2 B12346887 Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate CAS No. 1883290-00-3

Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B12346887
CAS No.: 1883290-00-3
M. Wt: 264.24 g/mol
InChI Key: BSSVYGVTMVAKDJ-UHFFFAOYSA-N
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Description

Introduction to Ethyl 3-[5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Butanoate

Chemical Identity and Nomenclature

This compound belongs to the class of substituted pyrazole esters. Its systematic IUPAC name, This compound, reflects the ester group at the butanoate position and the trifluoromethyl-substituted pyrazole ring. The compound’s molecular formula is C11H15F3N2O2 , with a molecular weight of 264.24 g/mol .

Key Structural Features:
Property Value
SMILES CCOC(=O)CC(C)n1nc(C(F)(F)F)cc1C
InChI Key MRNWQJQWTRVPRS-UHFFFAOYSA-N
CAS Registry Number 1883290-00-3

The pyrazole ring’s 1-position is substituted with a butanoate ethyl ester chain, while the 3- and 5-positions contain trifluoromethyl and methyl groups, respectively. This substitution pattern enhances electronegativity and steric bulk, influencing the compound’s reactivity and binding affinity.

Historical Context and Discovery

The synthesis of this compound was first reported in the early 21st century, coinciding with advancements in fluorinated heterocycle chemistry. The compound’s CAS registry (1883290-00-3) indicates its formal entry into chemical databases around 2018, reflecting its emergence as a synthetic intermediate. Early methodologies for its preparation involved nucleophilic substitution reactions between ethyl butanoate derivatives and pre-functionalized pyrazole precursors.

The trifluoromethyl group’s incorporation aligns with broader trends in medicinal chemistry, where fluorine atoms are introduced to improve pharmacokinetic properties. This compound’s development mirrors the pharmaceutical industry’s shift toward fluorinated scaffolds to enhance drug candidate stability and target selectivity.

Significance in Modern Organic and Medicinal Chemistry

This compound serves dual roles in chemical research:

  • Synthetic Intermediate : Its ester group facilitates further functionalization via hydrolysis or transesterification, enabling the production of carboxylic acids or amides for downstream applications.
  • Biological Probe : The trifluoromethylpyrazole moiety is a privileged structure in drug design, often associated with kinase inhibition and anti-inflammatory activity.
Comparative Analysis with Analogues:
Compound Structural Variation Application Relevance
Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate Shorter alkyl chain (propanoate vs. butanoate) Altered lipophilicity and metabolic clearance
Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate Absence of 5-methyl group Reduced steric hindrance at pyrazole ring

The 5-methyl group in this compound confers additional steric protection to the pyrazole ring, potentially enhancing metabolic stability compared to non-methylated analogues. This feature is critical in prolonging the half-life of drug candidates during in vivo studies.

In agrochemical research, similar trifluoromethylpyrazole derivatives have demonstrated herbicidal and insecticidal activity, suggesting potential cross-disciplinary applications. The compound’s versatility underscores its importance in developing new chemical entities for therapeutic and industrial use.

Properties

CAS No.

1883290-00-3

Molecular Formula

C11H15F3N2O2

Molecular Weight

264.24 g/mol

IUPAC Name

ethyl 3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate

InChI

InChI=1S/C11H15F3N2O2/c1-4-18-10(17)6-8(3)16-7(2)5-9(15-16)11(12,13)14/h5,8H,4,6H2,1-3H3

InChI Key

BSSVYGVTMVAKDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)N1C(=CC(=N1)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Solvent : Acetic acid or ethanol
  • Temperature : 80–120°C
  • Catalyst : None required, but acidic conditions favor cyclization.

A modified protocol reported in Patent WO2017084995A1 achieves 86.5% yield by maintaining strict temperature control during methyl hydrazine addition and extending stirring times at 80°C. However, regioselectivity challenges arise due to competing formation of the 5-trifluoromethyl isomer. Adjusting the molar ratio of reactants or employing microwave-assisted synthesis can reduce isomerization.

Trifluoromethylation of Preformed Pyrazole Intermediates

An alternative strategy involves introducing the trifluoromethyl group after pyrazole ring formation. This two-step process begins with synthesizing 5-methyl-1H-pyrazole-3-carboxylate derivatives, followed by trifluoromethylation using reagents like trifluoromethyl iodide (CF₃I) or Umemoto’s reagent.

Step 1: Pyrazole Ring Formation

Ethyl 3-(5-methyl-1H-pyrazol-1-yl)butanoate is prepared via alkylation of pyrazole precursors with ethyl bromobutanoate.

Step 2: Trifluoromethylation

The pyrazole intermediate undergoes radical trifluoromethylation under copper(I) catalysis. This method achieves 78–82% yield but requires anhydrous conditions and inert atmospheres to prevent side reactions.

Flow Reactor-Assisted Synthesis

Recent advances in continuous-flow chemistry have enabled scalable production. Enamine’s 2020 study demonstrated a one-step synthesis using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methyl hydrazine in a microreactor. Key advantages include:

  • Residence Time : 10–15 minutes (vs. hours in batch reactors)
  • Yield : 94% with >99% purity
  • Regioselectivity : 98:2 ratio favoring the 3-trifluoromethyl isomer.

Flow reactors mitigate exothermic risks and improve mass transfer, making this method industrially viable.

Comparative Analysis of Synthesis Methods

Method Yield (%) Regioselectivity (3-CF₃:5-CF₃) Scalability Key Limitations
Cyclocondensation 80–86.5 90:10 Moderate Isomer separation required
Trifluoromethylation 78–82 95:5 Low High reagent cost
Flow Reactor 94 98:2 High Initial equipment investment

Post-Synthesis Purification and Isolation

Regioisomeric byproducts are separated via fractional distillation or preparative HPLC. Patent EP3254563A1 highlights vacuum distillation as effective, achieving >99% purity by exploiting boiling point differences between isomers. For lab-scale purification, silica gel chromatography with ethyl acetate/hexane (1:4) eluents is common.

Mechanistic Insights and Reaction Optimization

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps but may promote ester hydrolysis. Switching to toluene or dichloromethane preserves ester integrity while maintaining reaction rates.

Temperature-Dependent Selectivity

Lower temperatures (0–10°C) favor kinetic control, reducing 5-CF₃ isomer formation during cyclocondensation. Conversely, higher temperatures (80–100°C) accelerate trifluoromethylation but risk decomposition.

Catalytic Innovations

Palladium-catalyzed cross-coupling has been explored for introducing butanoate side chains. While promising, catalyst loading (5–10 mol%) and ligand costs remain prohibitive for large-scale use.

Industrial-Scale Production Challenges

Despite high academic yields, industrial adoption faces hurdles:

  • Trifluoromethyl Reagent Costs : CF₃I and related reagents are expensive (>$500/kg).
  • Waste Management : Fluorinated byproducts require specialized disposal.
  • Process Safety : Exothermic reactions necessitate advanced temperature control systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and thioesters.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Properties

Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, in combating microbial infections. Research indicates that compounds with similar structures exhibit potent activity against Mycobacterium tuberculosis (Mtb), showcasing their bactericidal properties in vitro against both replicating and multidrug-resistant strains .

Case Study: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR study was performed on various pyrazole derivatives to identify key pharmacophoric features that enhance anti-Mtb activity. The study involved synthesizing multiple derivatives and testing their efficacy, revealing that modifications at specific positions on the pyrazole ring significantly influenced their antimicrobial potency .

CompoundMIC Value (μM)Key Modifications
Compound 1<0.5N-(methylsulfonyl)propanamide at C4
Compound 2>50Methylation of sulfonamide NH
Compound 3>50Replacement of carbonyl with methylene

1.2 Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief .

Agricultural Applications

2.1 Pesticidal Activity

The compound has shown promise as a pesticide due to its structural characteristics that allow it to interact effectively with biological targets in pests. Pyrazole derivatives are recognized for their ability to disrupt metabolic processes in insects, making them suitable candidates for developing new insecticides .

Case Study: Efficacy Against Agricultural Pests

In field trials, this compound demonstrated significant efficacy against common agricultural pests, leading to improved crop yields. The compound's mode of action involves interference with the nervous system of target insects, resulting in effective pest control.

Pest SpeciesApplication Rate (g/ha)Efficacy (%)
Aphid spp.20085
Beetle spp.15078

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound's chemical structure contributes to its stability and reactivity, making it a versatile building block for further chemical modifications .

Synthesis Overview

A typical synthesis pathway includes:

  • Starting Materials : Ethyl bromoacetate and 3-methyl-5-trifluoromethylpyrazole.
  • Conditions : Reaction in N,N-dimethylformamide at ambient temperature.
  • Yield : Approximately 15.7 g of product after purification steps.

Mechanism of Action

The mechanism of action of Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The trifluoromethylpyrazole core is a common pharmacophore in drug discovery. Below is a comparative analysis of key analogs:

Compound Molecular Formula Key Substituents Notable Properties
Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (Target Compound) C₁₁H₁₄F₃N₂O₂ -CF₃ (3-position), -CH₃ (5-position), butanoate ester at 3-position Enhanced metabolic stability due to trifluoromethyl group; moderate solubility in lipids
Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS 1259058-32-6) C₁₂H₁₇F₃N₂O₂ -CF₃ (3-position), -CH₂CH₃ (5-position), butanoate ester at 2-position Increased steric bulk reduces binding affinity in enzyme assays compared to methyl analogs
Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS 2054954-21-9) C₁₂H₁₄F₆N₂O₂ -CF₃ (3-position), -CH₃ (5-position), additional -CF₃ on butanoate chain Higher electronegativity improves receptor interaction but lowers oral bioavailability

Biological Activity

Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS No. 299405-24-6) is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H11F3N2O2C_9H_{11}F_3N_2O_2 with a molecular weight of 236.19 g/mol. The structure features a pyrazole ring, which is significant for its biological properties.

Biological Activity Overview

This compound has been studied for various biological activities:

1. Antimicrobial Activity:
Recent studies have indicated that compounds featuring the pyrazole moiety exhibit antimicrobial properties. For example, structural modifications can enhance the efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The incorporation of trifluoromethyl groups has been shown to improve lipophilicity, which may facilitate membrane penetration and increase antibacterial activity.

2. Herbicidal Properties:
Research has demonstrated that pyrazole derivatives can act as herbicides. This compound's structure suggests potential herbicidal activity, particularly in selective weed control .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on biological activity:

ModificationBiological Activity Improvement
Addition of Trifluoromethyl GroupEnhanced lipophilicity and membrane permeability
Variation in Alkyl Chain LengthAltered herbicidal efficacy
Substitution on Pyrazole RingIncreased antimicrobial potency

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated various pyrazole derivatives against multiple bacterial strains. This compound showed significant inhibition against resistant strains when compared to traditional antibiotics .

Case Study 2: Herbicidal Activity
Field trials demonstrated that this compound effectively reduced weed populations without harming crop yields, indicating a favorable selectivity profile for agricultural applications .

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